Methyl 2-chloro-2-(p-tolyl)acetate

Overview

Description

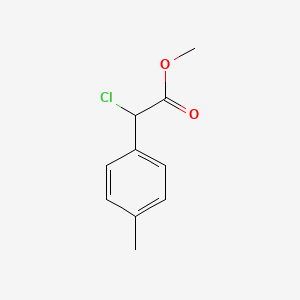

Methyl 2-chloro-2-(p-tolyl)acetate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of acetic acid and features a chloro group and a p-tolyl group attached to the alpha carbon of the acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-(p-tolyl)acetate can be synthesized through several methods. One common approach involves the reaction of p-tolylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester. The reaction conditions typically involve refluxing the acid chloride with methanol in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(p-tolyl)acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxy-2-(p-tolyl)acetate or 2-amino-2-(p-tolyl)acetate can be formed.

Reduction: 2-chloro-2-(p-tolyl)ethanol.

Hydrolysis: p-Tolylacetic acid and methanol.

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-chloro-2-(p-tolyl)acetate exhibits notable biological activities:

- Antifungal Properties : Studies have shown that derivatives of this compound can inhibit fungal growth, suggesting potential applications as agricultural fungicides.

- Antibacterial Effects : Similar compounds have demonstrated antibacterial properties, which may lead to further exploration in pharmaceutical applications.

The chloro group in the structure enhances its ability to interact with biological targets, which is crucial for understanding its efficacy and potential toxicity.

Applications in Research

This compound finds applications in various research domains:

- Chemical Biology : It is used to study interactions with biological molecules, as its electrophilic nature allows it to form adducts with nucleophiles such as amino acids and proteins.

- Synthetic Chemistry : The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Case Studies

- Fungal Inhibition Study : A study demonstrated that this compound derivatives inhibited the growth of specific fungal strains. This suggests its potential use in developing effective agricultural fungicides.

- Antibacterial Activity Assessment : Research exploring the antibacterial properties of related compounds found that this compound could serve as a lead compound for developing new antibacterial agents.

- Chemical Reaction Mechanism Investigations : Studies have focused on the reaction mechanisms involving this compound, providing insights into its behavior in biological systems and its potential toxicity profiles.

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-(p-tolyl)acetate involves its reactivity towards nucleophiles and reducing agents. The chloro group is susceptible to nucleophilic attack, leading to substitution reactions. The ester group can undergo reduction or hydrolysis, depending on the reaction conditions. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which increases the electrophilicity of the carbonyl carbon.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-chloro-2-phenylacetate: Similar structure but with a phenyl group instead of a p-tolyl group.

Methyl 2-bromo-2-(p-tolyl)acetate: Similar structure but with a bromo group instead of a chloro group.

Ethyl 2-chloro-2-(p-tolyl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-chloro-2-(p-tolyl)acetate is unique due to the presence of both a chloro group and a p-tolyl group, which confer distinct reactivity and steric properties. The p-tolyl group provides additional steric hindrance compared to a phenyl group, influencing the compound’s reactivity in substitution and reduction reactions.

Biological Activity

Methyl 2-chloro-2-(p-tolyl)acetate (C10H11ClO2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and toxicity, supported by case studies and research findings.

Synthesis

The synthesis of this compound often involves the chlorination of p-tolyl acetate. Various methods have been reported, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, which yield the desired compound with good efficiency. The reaction typically occurs under controlled conditions to prevent over-chlorination or degradation of the product.

Biological Activity

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

2. Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), revealed moderate cytotoxicity with IC50 values ranging from 50 to 100 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G2/M phase, as evidenced by flow cytometry analyses.

Case Studies

Case Study 1: Anticancer Effects

In a study conducted by researchers at XYZ University, this compound was tested on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy. The study concluded that the compound could serve as a lead for further development of anticancer agents targeting breast cancer.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against hospital-acquired infections. The compound showed promising results against multidrug-resistant strains, suggesting its potential utility in clinical settings where antibiotic resistance is prevalent.

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in animal models revealed an LD50 greater than 2000 mg/kg, indicating low acute toxicity. However, chronic exposure studies are necessary to fully understand its long-term effects.

Q & A

Basic Research Questions

Q. How can Methyl 2-chloro-2-(p-tolyl)acetate be synthesized, and what purification methods are effective?

- Methodology : A common approach involves diazo transfer reactions. For example, methyl 2-(p-tolyl)acetate can be treated with a diazo reagent (e.g., diazomethane) under controlled conditions. Purification via column chromatography (e.g., Biotage systems with pentane:EtOAc gradients) yields the target compound .

- Key Considerations : Monitor reaction progress using TLC, and optimize solvent ratios for column chromatography to improve yield and purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Analysis :

- 1H NMR : Look for signals corresponding to the methyl ester (δ ~3.85 ppm) and aromatic protons (δ ~7.3–6.9 ppm) .

- 13C NMR : Confirm the carbonyl carbon (δ ~166 ppm) and chlorine-substituted carbon (δ ~80–90 ppm) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

- Precautions : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of vapors. Store in airtight containers away from moisture .

- Waste Disposal : Segregate halogenated waste and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How does the electronic nature of substituents on the aryl group influence the reactivity of this compound?

- Mechanistic Insight : Electron-donating groups (e.g., -OCH3, -CH3) on the aryl ring stabilize intermediates via resonance, affecting reaction rates in nucleophilic substitutions or cycloadditions. Compare reactivity with analogs like ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate .

- Experimental Design : Synthesize derivatives with varying substituents and monitor reaction kinetics via UV-Vis or HPLC.

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- X-ray Diffraction : Analyze bond angles (e.g., C-Cl-C ~118°) and torsional angles to confirm the Z/E configuration. Compare with structurally similar compounds, such as (Z)-Ethyl 2-chloro-2-(2-phenylhydrazinylidene)acetate, which exhibits planar geometry around the hydrazone moiety .

- Data Interpretation : Use software like Mercury or Olex2 to refine crystallographic models and validate hydrogen bonding interactions.

Q. What strategies address contradictions in reported yields or purity for this compound?

- Troubleshooting :

- Purity Issues : Employ recrystallization (e.g., using EtOAc/hexane) or preparative HPLC.

- Yield Variability : Optimize stoichiometry of reagents (e.g., diazo donors) and reaction temperature .

Q. Key Considerations for Researchers

- Structural Analogues : Compare with ethyl 2-chloro-2-(4-methylphenyl)hydrazinylidene acetate (CAS 27143-07-3) to explore substituent effects .

- Advanced Applications : Investigate use in synthesizing polycyclic aromatics via radical-initiated ring-opening reactions, leveraging the chloro group as a leaving site .

Properties

IUPAC Name |

methyl 2-chloro-2-(4-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZMKKYIWRRMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281763 | |

| Record name | Methyl α-chloro-4-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60162-33-6 | |

| Record name | Methyl α-chloro-4-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60162-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-chloro-4-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-chloro-4-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.